molecular formula C14H10O B1665570 Anthrone CAS No. 90-44-8

Anthrone

Cat. No.: B1665570
CAS No.: 90-44-8
M. Wt: 194.23 g/mol
InChI Key: RJGDLRCDCYRQOQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Anthrone is a tricyclic aromatic ketone . It is primarily used in the colorimetric determination of carbohydrates and as a common cellulose assay . This compound derivatives are used in pharmacy as laxatives . They stimulate the motion of the colon and reduce water reabsorption .

Mode of Action

The mode of action of this compound and its derivatives involves the stimulation of peristalsis and an increase in fecal water content, which enhances the movement of feces through the large intestine . Rheinthis compound, an active metabolite of senna glycoside, appears to increase macrophage expression of cyclooxygenase 2 (COX2), which increases the production of prostaglandin E2 (PGE2) . This increase in PGE2 is associated with a subsequent decrease in aquaporin 3 expression . The decreased expression of aquaporin 3 likely restricts reabsorption of water in the large intestine, resulting in the laxative effect of rheinthis compound .

Biochemical Pathways

This compound is part of the anthraquinone family, which includes compounds like Rhein . The mechanism of Rhein involves multiple pathways which contain close interactions . The pathways related to the targets of Rhein are initiated by the membrane receptor . Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Pharmacokinetics

Anthraquinones are absorbed mainly in the intestines . The absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . A fluctuation in blood concentration and two absorption peaks of anthraquinones may result from the hepato-intestinal circulation, reabsorption, and transformation . Anthraquinones are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

The result of this compound’s action is primarily seen in its use as a laxative . It stimulates the motion of the colon and reduces water reabsorption . This leads to an increase in the movement of feces through the large intestine .

Action Environment

The action environment of this compound is primarily the human gastrointestinal tract, specifically the colon . Environmental factors that could influence this compound’s action, efficacy, and stability include the pH level and microbial flora of the gastrointestinal tract.

Biochemical Analysis

Biochemical Properties

Anthrone plays a significant role in biochemical reactions, especially in the detection of carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural or hydroxymethylfurfural, which then condenses with this compound to produce a blue-green complex. This complex can be measured spectrophotometrically at 620 nm . This compound interacts with various biomolecules, including dextrins, monosaccharides, disaccharides, polysaccharides, starches, gums, and glycosides, to form the colored complex .

Cellular Effects

This compound’s primary cellular effect is its ability to detect and quantify carbohydrates within cells. This detection is crucial for understanding cellular metabolism and energy storage. By measuring the concentration of carbohydrates, researchers can infer the metabolic state of cells and any alterations in cellular processes. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism but serves as a vital tool for studying these aspects by providing quantitative data on carbohydrate levels .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with dehydrated carbohydrates to form a colored complex. When carbohydrates are treated with concentrated sulfuric acid, they are dehydrated to form furfural or hydroxymethylfurfural. These intermediates then react with this compound to produce a blue-green complex. The reaction is highly specific to carbohydrates, making this compound a reliable reagent for carbohydrate detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time when stored and handled correctly. The reagent itself is stable, but its reaction with carbohydrates must be conducted under controlled conditions to ensure accurate results. The blue-green complex formed is stable for a sufficient period, allowing for reliable spectrophotometric measurements. Long-term studies have shown that this compound remains effective in detecting carbohydrates without significant degradation .

Dosage Effects in Animal Models

This compound is primarily used in vitro for biochemical assays and is not typically administered to animal models. Therefore, there is limited information on its dosage effects in vivo. In laboratory settings, the concentration of this compound reagent used in assays is critical for accurate carbohydrate detection. Higher concentrations may lead to more intense color formation, but it is essential to follow standardized protocols to avoid inconsistencies .

Metabolic Pathways

This compound itself is not directly involved in metabolic pathways but is used to study carbohydrate metabolism. By detecting and quantifying carbohydrates, researchers can gain insights into metabolic flux and the levels of various metabolites. The this compound test helps elucidate the role of carbohydrates in energy storage and utilization within cells .

Transport and Distribution

This compound is a reagent used in biochemical assays and does not undergo transport or distribution within cells and tissues. Instead, it reacts with carbohydrates present in the sample to form a colored complex. The distribution of this complex is uniform within the reaction mixture, allowing for accurate spectrophotometric measurements .

Subcellular Localization

This compound does not have subcellular localization as it is an external reagent used in biochemical assays. Its activity is confined to the reaction mixture where it interacts with carbohydrates to form the colored complex. The reaction does not involve any targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: Anthrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific reactivity in colorimetric assays and its role as an intermediate in the synthesis of various dyes and pigments. Its ability to form stable complexes with carbohydrates makes it particularly valuable in biochemical assays .

Properties

IUPAC Name

10H-anthracen-9-one
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InChI

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RJGDLRCDCYRQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Source PubChem
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Molecular Formula

C14H10O
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DSSTOX Substance ID

DTXSID1049431
Record name Anthrone
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Molecular Weight

194.23 g/mol
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Physical Description

Colorless solid; [Hawley] Colorless crystalline powder; [Alfa Aesar MSDS]
Record name Anthrone
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Solubility

SOL IN MOST ORG SOLVENTS WITHOUT FLUORESCENCE, SOL IN ACETONE, HOT BENZENE, CONCN SULFURIC ACID, HOT DIL ALKALI
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Vapor Pressure

0.0000183 [mmHg]
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Color/Form

ORTHORHOMBIC NEEDLES FROM BENZENE AND PETROLEUM ETHER, COLORLESS NEEDLES

CAS No.

90-44-8
Record name Anthrone
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Melting Point

155 °C
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Synthesis routes and methods I

Procedure details

The individual BBM-1675 components show solubility and color reactions similar to each other. For example, they are soluble in chloroform, ethyl acetate, acetone, ethanol and methanol, slightly soluble in benzene and water, and insoluble in n-hexane and carbon tetrachloride. They give positive reactions with ferric chloride, Ehrlich and Tollen's reagents but negative responses in Sakaguchi, ninhydrin and anthrone tests.
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Synthesis routes and methods II

Procedure details

10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (I) Two solutions are prepared. For one, 1.0 M lithium t-butoxide in THF (1.00 L, 1.00 mol) was added to a solution of anthrone (70.0 g, 0.36 mol) in THF (0.70 L) at 15-30° C. to form lithio anthrone. The second solution was prepared by mixing sodium iodide (45.0 g, 0.30 mol) VI-i (150.0 g, 0.73 mol) and THF (1.60 L) at 40° C. for 3 h to form a mixture of VI-i/VII-i. The lithio anthrone solution was added dropwise over 100 min at 40-50° C. to the iodide/mesylate solution. The reaction was aged for 1 h (the HPLC peak area of VII-i was <1%). The solution was washed with saturated aqueous brine (2×0.90 L). Volatiles were removed in vacuo and the residue was diluted with toluene (1.3 L). The solution was heated to 100° C., cooled to 90° C. and stirred with basic alumina (120 g) for 30 min. The solution was filtered through a Celite pad, concentrated by atmospheric distillation to 500 mL and cooled to 25° C. to crystallize I. Further crystallization was induced by the dropwise addition of n-heptane (0.60 L) followed by cooling to 0° C. for 2 h. The crystals were collected by filtration, washed with n-heptane (0.2 L) and dried at 60° C. in vacuo to yield 121 g of I (75% yield from anthrone, 92 HPLC wt % purity versus a reference standard).
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lithio anthrone
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iodide mesylate
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75%

Synthesis routes and methods III

Procedure details

The sulfates of Bu-2659 components are freely soluble in water, slightly soluble in methanol and ethanol but practically insoluble in n-butanol, acetone and other organic solvents. They give positive reactions with ninhydrin and anthrone reagents, but are negative in the Tollens, Fehling and Sakaguchi reactions. The thin layer chromatograms (TLC) of the Bu-2659 components are shown in Table 4 compared with those of neomycin, paromomycin and ribostamycin.
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sulfates
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Synthesis routes and methods IV

Procedure details

A sample of dextrin was converted by known means to dextrin anthranilate by reaction with isatoic anhydride. The amino group of the anthranilyl radical was diazotized and the diazonium salt was coupled with a keratin hydrolyzate prepared by the partial hydrolysis of hog hair with phosphoric acid. The derivative product, an anthranilyl dextrin keratin polypeptide, was recovered by dialysis to remove salts, followed by lyophilization. Samples of wool, treated with 8% ammonium thioglycolate solution containing the dextrin derivative as a solute, for 15 to 30 minutes, followed by oxidation with 1.5% sodium bromate solution, washing with water and drying with acetone, showed no visual differences, but a portion thus treated gave a distinct carbohydrate test with anthrone reagent, while a control sample prepared by adsorption of the dextrin derivative from an aqueous 9.2 pH buffer solution showed a negative test. Thus, the carbohydrate definitely was coupled to the wool by the described procedure.
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dextrin
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dextrin anthranilate
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anthranilyl
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diazonium salt
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Synthesis routes and methods V

Procedure details

BBM-2478 A and B were obtained as yellowish-orange crystalline solids. Both components of BBM-2478 are distinguishable from chartreusin by thin layer chromatography (TLC) as shown in Table 5. BBM-2478A is readily soluble in dimethyl sulfoxide, dimethylformamide, dioxane and acidic water, slightly soluble in methanol, ethanol and chloroform and insoluble in other organic solvents. Solubility of BBM-2478B is similar to that of BBM-2478A except that BBM-2478B is insoluble in acidic water. BBM-2478 A and B give positive responses with ferric chloride and anthrone reagents. BBM-2478A shows positive reaction to ninhydrin, while BBM-2478B is negative in the same test. Tollen's and Sakaguchi reactions are negative with both components. The physico-chemical properties of BBM-2478A and B are summarized in Table 6. The UV spectra of the two components are similar, showing maxima at 236, 266, 398 and 422 nm in neutral and acidic solutions and at 240, 268 and 435 nm in alkaline solution. These spectra are closely related to that of chartreusin. The IR spectra of BBM-2478 A and B are illustrated in FIGS. 1 and 2, respectively. The proton (PMR) and 13C-NMR (CMR) spectra of BBM-2478A are shown in FIGS. 3 and 4.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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